7-Bromo-2-methyl-2H-indazole-3-carbonitrile is a heterocyclic organic compound belonging to the indazole class, characterized by a bromine atom at the 7-position and a cyano group at the 3-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug discovery.
The compound can be synthesized through various chemical reactions involving indazole derivatives. It is often studied in the context of its interactions with biological targets, particularly in cancer research, owing to its structural features that allow for modulation of kinase activity.
7-Bromo-2-methyl-2H-indazole-3-carbonitrile is classified as an indazole derivative, which is a bicyclic structure containing a five-membered ring fused to a six-membered ring. It falls under the category of nitrogen-containing heterocycles, which are significant in pharmaceutical chemistry for their diverse biological activities.
The synthesis of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile typically involves several steps:
The synthesis can be optimized by controlling reaction conditions such as temperature and time, which influence yield and purity. The use of transition metal catalysts may also enhance reaction efficiency in subsequent modifications of the indazole structure.
The molecular structure of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile features:
This configuration contributes to its reactivity and interaction with biological systems.
The molecular formula is , with a molecular weight of approximately 225.07 g/mol. The compound exhibits distinct spectroscopic characteristics that can be analyzed using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
7-Bromo-2-methyl-2H-indazole-3-carbonitrile can undergo several chemical transformations:
Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and palladium catalysts for substitution reactions. These transformations enable further functionalization of the indazole scaffold.
The mechanism of action for compounds like 7-Bromo-2-methyl-2H-indazole-3-carbonitrile often involves interaction with specific biological targets such as kinases. The presence of the bromine and cyano groups enhances binding affinity through non-covalent interactions like hydrogen bonding and π-stacking.
Studies have shown that this compound can modulate kinase activity, influencing pathways involved in cell proliferation and survival. This modulation is crucial in cancer therapy, where targeting specific kinases can lead to reduced tumor growth.
The compound exhibits stability under standard laboratory conditions but may undergo hydrolysis or degradation under extreme pH or temperature conditions. Its reactivity is primarily governed by the functional groups present, particularly the bromine atom and cyano group.
7-Bromo-2-methyl-2H-indazole-3-carbonitrile has potential applications in:
The ongoing research into this compound highlights its relevance in drug discovery and development, particularly within oncology-focused studies.
The indazole nucleus—a bicyclic aromatic system comprising fused benzene and pyrazole rings—represents a privileged scaffold in medicinal chemistry due to its structural versatility and diverse bioactivity profiles. This heterocycle exists predominantly as the thermodynamically stable 1H-tautomer (benzenoid form), though N-alkylation can lock the 2H-tautomer (quinonoid form), each conferring distinct electronic and steric properties [8]. The core structure facilitates multiple substitution patterns, enabling rational drug design targeting specific biological pathways. Notably, the C-3 position in indazoles is electron-deficient, making it amenable to functionalization with electron-withdrawing groups like nitriles (–CN) that enhance binding interactions with target proteins [6].
Indazole derivatives exhibit remarkable pharmacological diversity, spanning anticancer, anti-inflammatory, and antiviral applications. This adaptability stems from their ability to mimic purine bases, participate in hydrogen bonding via annular nitrogen atoms (N1/N2), and engage in π-stacking interactions through the planar aromatic system [2] [8]. The strategic incorporation of halogen atoms (e.g., bromine at C-7) further modulates lipophilicity, membrane permeability, and target engagement kinetics—critical parameters for optimizing pharmacokinetic profiles.
Table 1: Clinically Approved Indazole-Based Drugs and Their Targets
Drug Name | Indazole Substitution Pattern | Primary Therapeutic Target | Clinical Application |
---|---|---|---|
Pazopanib | N2-substituted | VEGF/PDGF Receptor Tyrosine Kinases | Renal Cell Carcinoma |
Niraparib | N1-substituted | Poly(ADP-ribose) Polymerase (PARP) | Ovarian/Prostate Cancer |
Axitinib | N1-substituted | VEGFR Tyrosine Kinases | Renal Cell Carcinoma |
Linifanib | N1-substituted | VEGF/PDGF Receptor Tyrosine Kinases | Hepatocellular Carcinoma |
The strategic placement of bromine at the C-7 position of 7-bromo-2-methyl-2H-indazole-3-carbonitrile serves multiple biochemical purposes. As a heavy halogen (atomic radius: 1.14 Å), bromine:
The nitrile group (–C≡N) at C-3 is a critical pharmacophore that:
Table 2: Electronic and Steric Properties of Key Functional Groups in 7-Bromo-2-methyl-2H-indazole-3-carbonitrile
Functional Group | Electrostatic Potential (eV) | Steric Demand (ų) | Primary Bioactive Role |
---|---|---|---|
C7-Bromine | +16.3 (σ-hole) | 23.1 | Halogen bonding, lipophilicity enhancement |
C3-Nitrile | -34.2 (N-terminus) | 18.7 | H-bond acceptance, dipole interactions |
N2-Methyl | -12.8 (π-system) | 25.9 | Tautomer locking, steric blockade |
The evolution of indazole derivatives as kinase inhibitors began with the serendipitous discovery of pazopanib's activity against VEGFR2 (IC₅₀: 30 nM) in 2006, leading to its FDA approval in 2009 for renal cell carcinoma [2]. This breakthrough catalyzed research into N1- vs. N2-regioselective alkylation strategies to optimize target selectivity. Early synthetic approaches suffered from poor regiocontrol (<50% selectivity), but advances in cesium-mediated alkylation (e.g., Cs₂CO₃ in dioxane at 90°C) now achieve >96% N1-selectivity—critical for accessing kinase-inhibitory conformations [7].
The incorporation of bromine-nitrile pharmacophores represented a second-generation design strategy to enhance potency against resistant kinase mutants. For example:
Recent work (2021–2024) has exploited this scaffold for covalent kinase inhibition—the bromine serves as a precursor for electrophilic warheads like acrylamides, enabling cysteine-targeted covalent binding. Computational studies confirm that the C3-nitrile maintains optimal vectorial orientation for hinge binding while the C7-bromine is positioned for halogen bonding or derivatization [7] [10]. These advances underscore 7-bromo-2-methyl-2H-indazole-3-carbonitrile’s role as a versatile intermediate for next-generation kinase therapeutics.
Table 3: Evolution of Indazole Kinase Inhibitors Featuring Bromo-Nitrile Motifs
Generation | Representative Compound | Key Structural Features | Kinase Targets (IC₅₀) |
---|---|---|---|
1st (2000s) | Pazopanib | N2-Pyrimidine, C3-amide | VEGFR2 (30 nM), PDGFR (71 nM) |
2nd (2010s) | Axitinib analogs | N1-Alkyl, C3-nitrile | c-Met (0.1 nM), VEGFR2 (0.2 nM) |
3rd (2020s) | Bromo-nitrile derivatives | C7-Br, C3-CN, N2-methyl | ROS1 G2032R mutant (4 nM), TRKA G667C (11 nM) |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2